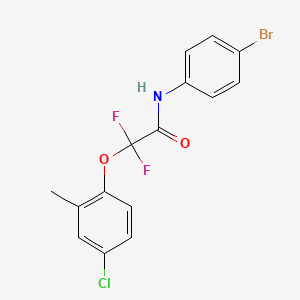

N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClF2NO2/c1-9-8-11(17)4-7-13(9)22-15(18,19)14(21)20-12-5-2-10(16)3-6-12/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCKCJZPFUCNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C16H15BrClF2NO2

- Molecular Weight : 394.66 g/mol

- IUPAC Name : this compound

The presence of bromine and chlorine substituents, along with difluoroacetyl moiety, suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism, with varying potencies depending on the structural modifications made to the compound .

- Antiviral Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties against Hepatitis C Virus (HCV) by targeting specific viral proteins such as NS4B .

- Anti-inflammatory Effects : The compound's structural analogs have been investigated for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its substituents:

- Bromine and Chlorine Substituents : The introduction of bromine at the para position and chlorine at the ortho position enhances the compound's potency against various targets. Studies show that halogen substitutions can modulate electronic properties and steric factors, affecting binding affinity to enzymes and receptors .

- Difluoroacetyl Group : This moiety is critical for enhancing lipophilicity and improving membrane permeability, which can lead to increased bioavailability .

Case Studies and Research Findings

- Inhibition Studies : A series of in vitro assays were conducted to evaluate the inhibitory potency of the compound against α-glucosidase. The results indicated an IC50 value of approximately 156.8 µM for one of the derivatives, emphasizing the impact of specific substituents on activity .

- Antiviral Efficacy : In a study focusing on HCV inhibitors, compounds structurally related to this compound exhibited significant antiviral activity across multiple genotypes. This highlights the potential for developing broad-spectrum antiviral agents based on this scaffold .

- Toxicological Assessments : Toxicity evaluations have shown that certain derivatives maintain a favorable safety profile while exhibiting potent biological activities. This balance is crucial for advancing these compounds into clinical trials .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of compounds related to N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide exhibit promising antiviral properties. For instance, related compounds were tested for their efficacy against the H5N1 avian influenza virus. The results showed significant antiviral activity with some derivatives achieving low EC50 values, indicating their potential as therapeutic agents against viral infections .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various heterocyclic compounds. These derivatives have been explored for their biological activities, including anti-inflammatory and analgesic effects. For example, pyrazole and thiazolidine derivatives synthesized from this compound demonstrated notable pharmacological activities .

Agricultural Science

Herbicidal Properties

this compound has been investigated for its herbicidal properties. Studies have shown that it can inhibit the growth of certain weed species, making it a candidate for developing new herbicides. The mechanism involves disrupting the photosynthesis process in target plants .

Materials Science

Polymer Development

The compound has potential applications in the development of polymers with enhanced properties. Its unique structure allows it to be incorporated into polymer matrices, resulting in materials with improved thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials for industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral Agents | Promising activity against H5N1 virus |

| Synthesis of Heterocycles | Notable anti-inflammatory effects | |

| Agricultural Science | Herbicides | Effective growth inhibition in specific weeds |

| Materials Science | Polymer Enhancement | Improved thermal stability and mechanical strength |

Case Studies

-

Antiviral Activity Study

A study conducted on various derivatives of this compound revealed significant antiviral activity against the H5N1 virus. The study utilized plaque reduction assays on Madin-Darby canine kidney cells to confirm efficacy, establishing a basis for further development of antiviral drugs based on this compound . -

Herbicidal Efficacy Trial

Field trials assessing the herbicidal properties of the compound demonstrated effective control over selected weed species. The trials indicated that application rates could be optimized to enhance efficacy while minimizing environmental impact . -

Polymer Application Research

Research on incorporating this compound into polymer formulations showed significant improvements in material properties. The resultant polymers exhibited enhanced durability and resistance to thermal degradation, suggesting potential applications in high-performance materials .

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The 4-chloro-2-methylphenoxy group is critical for bioactivity. Analogous compounds with modified substituents exhibit varying effects:

Key Insight : The 2-methyl group in the target compound likely optimizes steric interactions with receptors compared to bulkier or alternative substituents.

Role of the N-Aryl Group

The N-(4-bromophenyl) group distinguishes the target compound from analogs with other halogenated aryl groups:

Key Insight : Bromine’s larger atomic radius and electronegativity may improve target engagement compared to chlorine or hydrogen.

Impact of the Difluoroacetamide Moiety

The 2,2-difluoroacetamide group is shared with anticancer and receptor-targeting compounds:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-bromophenyl)-2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetamide, and how do reaction conditions influence yield?

- Answer: Synthesis typically involves multi-step reactions:

- Step 1: Prepare the phenoxyacetic acid intermediate via nucleophilic substitution between 4-chloro-2-methylphenol and 2,2-difluoroacetic acid derivatives.

- Step 2: Couple the intermediate with 4-bromoaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Critical parameters: Temperature (0–5°C for coupling), solvent purity, and stoichiometric ratios of reagents to minimize side reactions. Yield optimization requires iterative TLC/HPLC monitoring .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Answer:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. For non-crystalline samples, employ spectroscopic methods:

- NMR: and NMR to confirm substituent positions and fluorine environments.

- HRMS: High-resolution mass spectrometry for molecular weight validation .

- Purity assessment: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Answer:

- Solubility: Test in DMSO (primary stock solvent), followed by dilution in PBS (pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins or surfactants .

- Stability: Conduct accelerated degradation studies under varying pH (1–10) and temperatures (4°C, 25°C, 37°C). Monitor via HPLC for hydrolytic degradation (e.g., cleavage of acetamide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer:

- Standardize assays: Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability.

- Mechanistic studies: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinity, distinguishing direct effects from off-target interactions .

- Meta-analysis: Compare datasets across studies using tools like Prism, adjusting for differences in IC50 calculation methods .

Q. What advanced computational strategies are suitable for predicting this compound’s interactions with biological targets?

- Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to homologous proteins (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR modeling: Corrogate substituent effects (e.g., bromo vs. chloro groups) on activity using datasets from PubChem BioAssay .

Q. How can crystallographic data (e.g., from SHELX) improve understanding of this compound’s reactivity?

- Answer:

- Electron density maps: Analyze bond lengths/angles (e.g., C-F vs. C-Cl) to predict sites of nucleophilic attack.

- Thermal ellipsoids: Assess conformational flexibility of the phenoxy group, which may influence enzyme inhibition kinetics .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying metabolic stability in vitro?

- Answer:

- Liver microsome assays: Incubate with NADPH-supplemented human liver microsomes (HLM). Quantify parent compound depletion via LC-MS/MS.

- CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Q. How can researchers optimize synthetic routes for scalability without compromising purity?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.